molecular formula C6H12N2O2 B036712 1-Methylpiperazine-2-carboxylic acid CAS No. 1246609-06-2

1-Methylpiperazine-2-carboxylic acid

Cat. No. B036712
CAS RN: 1246609-06-2
M. Wt: 144.17 g/mol
InChI Key: CCOAGJXNPXLMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperazine-2-carboxylic acid is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . It is not intended for human or veterinary use, but for research use only.


Synthesis Analysis

The synthesis of 1-Methylpiperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecular formula of this compound is C6H12N2O2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Methylpiperazine participates in various chemical reactions such as alkylation, acylation, and substitution . It also involves in the synthesis of piperazine derivatives, published in 2015–2020 .


Physical And Chemical Properties Analysis

1-Methylpiperazine is a colorless liquid with a distinctive amine odor. It is soluble in water and common organic solvents . The density and viscosity of 1-Methylpiperazine solution have been studied for the temperature range of 298.15 to 348.15 K .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 1-Methylpiperazine-2-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation . They can be used to obtain small molecules and macromolecules .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Science

Carboxylic acids have applications in polymer science, where they can be used as monomers, additives, and catalysts . They can be used in the production of synthetic or natural polymers .

Drug Synthesis

This compound can be used in the synthesis of new amides . These amides can be synthesized by reactions of 1-methylpiperazine with various reagents . These new amides could potentially have applications in medicinal chemistry .

Pharmacology

The nitrogen atom sites in piperazines serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability . This makes this compound a potential candidate for improving the pharmacological and pharmacokinetic profiles of drug candidates .

Surface Modification

Carboxylic acids can be used for the surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can help in the production of polymer nanomaterials .

Safety and Hazards

1-Methylpiperazine can cause corrosive injuries to both the skin and respiratory tract. It is harmful by inhalation and skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has several hazard statements including flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and harmful if swallowed, in contact with skin or if inhaled .

Future Directions

1-Methylpiperazine and its derivatives have wide applications in the pharmaceutical industry, corrosion inhibition in industrial settings, and as a mimic template in the preparation of molecularly imprinted microspheres . The recent methods for the synthesis of piperazine derivatives, published in 2015–2020, provide a promising future direction .

properties

IUPAC Name

1-methylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAGJXNPXLMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627352
Record name 1-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246609-06-2
Record name 1-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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